G0775

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire |

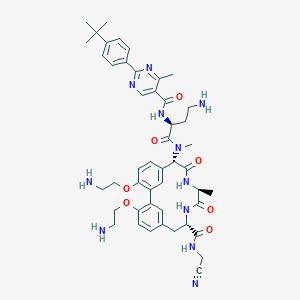

C47H59N11O7 |

|---|---|

Poids moléculaire |

890.0 g/mol |

Nom IUPAC |

(8S,11S,14S)-14-[[(2S)-4-amino-2-[[2-(4-tert-butylphenyl)-4-methylpyrimidine-5-carbonyl]amino]butanoyl]-methylamino]-3,18-bis(2-aminoethoxy)-N-(cyanomethyl)-11-methyl-10,13-dioxo-9,12-diazatricyclo[13.3.1.12,6]icosa-1(18),2,4,6(20),15(19),16-hexaene-8-carboxamide |

InChI |

InChI=1S/C47H59N11O7/c1-27-35(26-53-41(54-27)30-8-11-32(12-9-30)47(3,4)5)43(60)56-36(15-16-48)46(63)58(6)40-31-10-14-39(65-22-19-51)34(25-31)33-23-29(7-13-38(33)64-21-18-50)24-37(44(61)52-20-17-49)57-42(59)28(2)55-45(40)62/h7-14,23,25-26,28,36-37,40H,15-16,18-22,24,48,50-51H2,1-6H3,(H,52,61)(H,55,62)(H,56,60)(H,57,59)/t28-,36-,37-,40-/m0/s1 |

Clé InChI |

FNOKZRYCHPSURW-WFXFPESJSA-N |

SMILES isomérique |

C[C@H]1C(=O)N[C@@H](CC2=CC(=C(C=C2)OCCN)C3=C(C=CC(=C3)[C@@H](C(=O)N1)N(C)C(=O)[C@H](CCN)NC(=O)C4=CN=C(N=C4C)C5=CC=C(C=C5)C(C)(C)C)OCCN)C(=O)NCC#N |

SMILES canonique |

CC1C(=O)NC(CC2=CC(=C(C=C2)OCCN)C3=C(C=CC(=C3)C(C(=O)N1)N(C)C(=O)C(CCN)NC(=O)C4=CN=C(N=C4C)C5=CC=C(C=C5)C(C)(C)C)OCCN)C(=O)NCC#N |

Origine du produit |

United States |

Foundational & Exploratory

G0775: A Technical Guide to a Novel Gram-Negative Antibiotic

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth overview of the novel antibiotic G0775, a promising candidate in the fight against multidrug-resistant (MDR) Gram-negative bacteria. This compound is a synthetically optimized derivative of the arylomycin class of natural products, engineered for potent, broad-spectrum activity. For the first time in over 50 years, a new class of antibiotics with efficacy against these challenging pathogens may be on the horizon.[1]

Core Mechanism of Action

This compound exerts its bactericidal effects by targeting a novel essential enzyme: the bacterial type I signal peptidase (SPase), also known as LepB.[2][3][4] This enzyme is critical for bacterial survival as it is responsible for the terminal step in protein secretion, cleaving signal peptides from proteins that are translocated across the cell membrane.[5][6]

The mechanism is twofold:

-

Competitive Binding: The macrocyclic core of this compound mimics the natural substrate of SPase, binding to the active site. An alanine residue within the this compound macrocycle occupies the P3 position of the Ala-X-Ala recognition motif of the enzyme.[7]

-

Covalent Inhibition: Unlike its natural precursors, this compound possesses a 2-aminoacetonitrile "warhead".[3] This group forms an irreversible covalent bond with the catalytic lysine residue (Lys146) of the SPase active site.[3][8][9] This unprecedented molecular mechanism leads to potent and durable inhibition of the enzyme's function.

This unique mode of action allows this compound to circumvent existing and common mechanisms of antibiotic resistance.[2][10]

Quantitative Data: In Vitro and In Vivo Efficacy

This compound has demonstrated significant potency against a wide range of Gram-negative pathogens, including clinical isolates with multidrug resistance.

Table 1: In Vitro Activity of this compound (Minimum Inhibitory Concentration - MIC)

| Bacterial Species | MIC Range (µg/mL) | Notes |

| Gram-Negative Species (8 different) | 0.125 - 2 | General activity against a panel of species.[1] |

| Escherichia coli (MDR clinical isolates) | ≤0.25 (for 90% of 49 isolates) | High potency against a large number of resistant strains.[1] |

| Klebsiella pneumoniae (MDR clinical isolates) | ≤0.25 (for 90% of 49 isolates) | High potency against a large number of resistant strains.[1] |

| Acinetobacter baumannii (MDR strains) | ≤4 (for 16 strains) | Effective against this notoriously difficult-to-treat pathogen.[1][3] |

| Pseudomonas aeruginosa (MDR strains) | ≤16 (for 12 strains) | Demonstrates activity against another challenging nosocomial pathogen.[1][3] |

Table 2: Target Affinity and In Vivo Efficacy

| Parameter | Value / Result | Model System |

| Target Affinity (KI) | 0.44 nM | Binding affinity to LepB.[3] |

| Thigh Infection Model | Reduced bacterial loads | Mouse models with E. coli, K. pneumoniae, P. aeruginosa, or A. baumannii.[1] |

| Lung Infection Model | Decreased bacterial loads | Mouse model with K. pneumoniae.[1] |

| Peritonitis Model | Increased survival | Mouse model of K. pneumoniae infection.[1] |

Key Experimental Protocols

The mechanism and efficacy of this compound were elucidated through a series of key experiments. The methodologies are summarized below.

Minimum Inhibitory Concentration (MIC) Determination

-

Protocol: Broth microdilution method following Clinical and Laboratory Standards Institute (CLSI) guidelines. Bacteria are grown in cation-adjusted Mueller-Hinton broth. A serial dilution of this compound is prepared in 96-well plates. Bacterial inoculum is added to each well to a final concentration of ~5 x 105 CFU/mL. Plates are incubated at 37°C for 18-24 hours. The MIC is determined as the lowest concentration of this compound that completely inhibits visible bacterial growth.

-

Purpose: To quantify the in vitro potency of the antibiotic against a panel of bacterial strains.

Generation and Mapping of Resistant Mutants

-

Protocol: High-density bacterial cultures (E. coli or other relevant species) are plated on agar containing this compound at concentrations 4-8 times the MIC. Colonies that grow after incubation are isolated as resistant mutants. To identify the genetic basis of resistance, whole-genome sequencing is performed on the resistant isolates and compared to the parental strain's genome. Mutations are confirmed through co-crystallography of this compound with the mutated target protein (LepB).[3]

-

Purpose: To confirm the on-target activity of this compound and identify potential resistance mechanisms. Resistance mapped to mutations in the lepB gene confirms it as the primary target.[3]

In Vivo Efficacy Models

-

Neutropenic Thigh Infection Model: Mice are rendered neutropenic via cyclophosphamide injections. A defined inoculum of a bacterial pathogen is injected into the thigh muscle. This compound or a vehicle control is administered at specified time points (e.g., subcutaneously or intravenously). After a set duration (e.g., 24 hours), mice are euthanized, and the thigh muscle is homogenized to quantify the bacterial load (CFU/g of tissue). A significant reduction in CFU compared to the vehicle control indicates efficacy.[3]

-

Purpose: To assess the antibiotic's ability to control a localized infection in an immunocompromised host.

Transposon Sequencing (Tn-Seq)

-

Protocol: A transposon library, containing a large population of bacteria with random transposon insertions throughout their genomes, is created. This library includes both inactivation and upregulation mutants. The library is exposed to a sub-lethal concentration of this compound. After a period of growth, genomic DNA is extracted, and the regions flanking the transposon insertions are sequenced using next-generation sequencing. The frequency of each mutant in the treated population is compared to an untreated control.[5][11]

-

Purpose: To perform a genome-wide screen to identify genes and pathways that, when disrupted, either sensitize the bacteria to this compound or confer resistance. This can confirm the drug's target and reveal synergistic opportunities or new resistance mechanisms.[5][11]

Visualized Pathways and Workflows

Mechanism of Action Pathway

References

- 1. amr-insights.eu [amr-insights.eu]

- 2. Optimized arylomycins are a new class of Gram-negative antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Antibiotic Breakthrough: The Emergence of Optimized Arylomycins as Effective Gram-Negative Treatments – Polyamyna [polyamyna.ca]

- 4. researchgate.net [researchgate.net]

- 5. Combining Signal Peptidase and Lipoprotein Processing Inhibitors Overcomes Ayr Resistance in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 6. iflscience.com [iflscience.com]

- 7. Arylomycin - Wikipedia [en.wikipedia.org]

- 8. Re-Arming Arylomycins | [bowerslab.web.unc.edu]

- 9. researchgate.net [researchgate.net]

- 10. sciencealert.com [sciencealert.com]

- 11. journals.asm.org [journals.asm.org]

G0775: A New Class of Antibiotics Targeting Bacterial Type I Signal Peptidase

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant (MDR) bacteria presents a formidable challenge to global health. In the face of a diminishing pipeline of effective antibiotics, particularly against Gram-negative pathogens, the discovery and development of novel antibacterial agents with new mechanisms of action are of paramount importance. G0775, a synthetically optimized derivative of the natural product arylomycin, represents a significant advancement in this field. This technical guide provides a comprehensive overview of this compound, with a focus on its molecular target, mechanism of action, and the experimental data supporting its potent antibacterial activity.

The Molecular Target: Bacterial Type I Signal Peptidase (SPase I)

The primary target of this compound is the bacterial type I signal peptidase (SPase I), an essential enzyme for bacterial viability.[1][2][3] In both Gram-positive and Gram-negative bacteria, SPase I, also known as leader peptidase (LepB), is a membrane-bound serine protease.[2] Its crucial function is to cleave signal peptides from precursor proteins that are destined for translocation across the cytoplasmic membrane. This process is the terminal step in the general secretory (Sec) pathway, which is vital for the proper localization of a multitude of proteins involved in nutrient acquisition, cell wall maintenance, and virulence. By inhibiting SPase I, this compound disrupts this essential cellular process, leading to the accumulation of unprocessed pre-proteins in the cell membrane and ultimately, bacterial cell death.

The selection of SPase I as a target is particularly strategic for combating Gram-negative bacteria. Its location on the outer face of the cytoplasmic membrane makes it more accessible to extracellular inhibitors compared to intracellular targets, thus circumventing the formidable barrier of the inner membrane.[4]

Mechanism of Action: Covalent Inhibition of SPase I

This compound is a product of extensive chemical optimization of the arylomycin class of natural products, which initially showed weak and narrow-spectrum activity.[1] The modifications in this compound were designed to enhance its binding affinity to Gram-negative SPase I and to improve its penetration through the protective outer membrane of these bacteria.[2]

A key modification in this compound is the incorporation of an aminoacetonitrile "warhead".[5] This group forms a covalent bond with the catalytic lysine residue within the active site of SPase I.[5] This covalent interaction results in an irreversible and potent inhibition of the enzyme.[2] The tight binding is reflected in its low inhibition constant (KI) of 0.44 nM for LepB.[2]

Quantitative Data on this compound Activity

The efficacy of this compound has been demonstrated through various in vitro and in vivo studies. The following tables summarize the key quantitative data.

Table 1: In Vitro Antibacterial Activity of this compound (Minimum Inhibitory Concentration - MIC)

| Bacterial Species | Strain Type | MIC (µg/mL) |

| Escherichia coli | Clinical Isolates (n=49) | ≤0.25 (90% of isolates)[6] |

| Klebsiella pneumoniae | MDR Clinical Isolates (n=49) | ≤0.25 (90% of isolates)[6] |

| MDR CDC 0106 | 0.5[7] | |

| Acinetobacter baumannii | MDR Clinical Isolates (n=16) | ≤4 (90% of isolates)[2][6] |

| Pseudomonas aeruginosa | MDR Clinical Isolates (n=12) | ≤16 (90% of isolates)[2][6] |

| Staphylococcus aureus | - | 0.06[7] |

| Staphylococcus epidermidis | - | 0.25[7] |

Table 2: In Vivo Efficacy of this compound in Mouse Infection Models

| Infection Model | Pathogen | Dosage | Outcome |

| Neutropenic Thigh Infection | ATCC strains | - | >2-log decrease in CFU[2] |

| MDR P. aeruginosa | - | 1.1-log decrease in CFU[8] | |

| Lung Infection | MDR K. pneumoniae | 2 mg/kg | Bacteriostatic[2] |

| MDR K. pneumoniae | 20 mg/kg | Bactericidal[2] | |

| Mucin Peritonitis | K. pneumoniae | 5 mg/kg (twice on day 0) | 84-hour survival[2] |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound.

Minimum Inhibitory Concentration (MIC) Assay

The MIC of this compound against various bacterial strains is determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

-

Preparation of Bacterial Inoculum: Bacterial strains are grown overnight on appropriate agar plates. Colonies are then suspended in Mueller-Hinton Broth (MHB) to a turbidity equivalent to a 0.5 McFarland standard. This suspension is further diluted to achieve a final inoculum of approximately 5 x 10^5 colony-forming units (CFU)/mL.

-

Preparation of this compound Dilutions: A stock solution of this compound is serially diluted in MHB in a 96-well microtiter plate to obtain a range of concentrations.

-

Inoculation and Incubation: Each well containing the diluted this compound is inoculated with the prepared bacterial suspension. The plates are incubated at 37°C for 18-24 hours.

-

Determination of MIC: The MIC is recorded as the lowest concentration of this compound that completely inhibits visible bacterial growth.

In Vivo Neutropenic Thigh Infection Model

This model is used to assess the in vivo efficacy of this compound against bacterial infections.

-

Induction of Neutropenia: Female mice are rendered neutropenic by intraperitoneal injections of cyclophosphamide on days -4 and -1 prior to infection.

-

Infection: Mice are anesthetized and injected intramuscularly into the thigh with a bacterial suspension of a specific CFU.

-

Treatment: At a defined time point post-infection (e.g., 2 hours), mice are treated with this compound via a specified route (e.g., subcutaneous or intravenous). A vehicle control group is also included.

-

Assessment of Bacterial Burden: At 24 hours post-treatment, mice are euthanized, and the thigh muscles are excised, homogenized, and serially diluted. The dilutions are plated on appropriate agar to determine the number of CFU per gram of tissue. The efficacy of this compound is determined by the reduction in CFU compared to the vehicle control group.

Visualizing the Mechanism and Workflow

Signaling Pathway of this compound Action

The following diagram illustrates the mechanism of action of this compound, highlighting its inhibition of the bacterial type I signal peptidase.

Caption: Mechanism of this compound inhibition of bacterial type I signal peptidase.

Experimental Workflow for this compound Evaluation

The following diagram outlines a typical experimental workflow for the preclinical evaluation of a novel antibiotic like this compound.

Caption: Preclinical evaluation workflow for novel antibiotics like this compound.

Resistance Mechanisms

While this compound circumvents many existing antibiotic resistance mechanisms, resistance can still emerge.[1] Studies have shown that mutations in the gene encoding SPase I (LepB) can confer resistance to this compound.[2] Additionally, missense mutations in the efflux pump AcrB have been identified in some this compound-resistant mutants, although deletion of the AcrB/TolC efflux system did not affect the potency of this compound, suggesting a potential gain-of-function mutation.[2] In Staphylococcus aureus, upregulation of the mprF gene and the ayr operon have been shown to decrease susceptibility to this compound.[9]

Conclusion

This compound is a promising new class of antibiotic that targets the essential bacterial type I signal peptidase. Its potent, broad-spectrum activity against Gram-negative bacteria, including multidrug-resistant strains, is a significant breakthrough. The detailed understanding of its mechanism of action, coupled with extensive preclinical evaluation, positions this compound as a strong candidate for further development in the fight against antimicrobial resistance. The continued investigation into its properties and potential resistance mechanisms will be crucial for its successful clinical translation.

References

- 1. discover.library.noaa.gov [discover.library.noaa.gov]

- 2. Antibiotic Breakthrough: The Emergence of Optimized Arylomycins as Effective Gram-Negative Treatments – Polyamyna [polyamyna.ca]

- 3. researchgate.net [researchgate.net]

- 4. chemistryworld.com [chemistryworld.com]

- 5. Re-Arming Arylomycins | [bowerslab.web.unc.edu]

- 6. amr-insights.eu [amr-insights.eu]

- 7. This compound | Ligand page | IUPHAR/BPS Guide to IMMUNOPHARMACOLOGY [guidetoimmunopharmacology.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Combining Signal Peptidase and Lipoprotein Processing Inhibitors Overcomes Ayr Resistance in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

G0775: A Potent Inhibitor of Gram-Negative Bacteria Through a Novel Mechanism of Action

A Technical Guide for Researchers and Drug Development Professionals

The emergence of multidrug-resistant (MDR) Gram-negative bacteria presents a formidable challenge to global public health. With a dearth of new antibiotic classes approved for Gram-negative infections in over five decades, innovative therapeutic strategies are urgently needed. G0775, a synthetically optimized derivative of the arylomycin class of natural products, has emerged as a promising candidate, demonstrating potent and broad-spectrum activity against a range of clinically significant Gram-negative pathogens. This technical guide provides an in-depth overview of this compound's spectrum of activity, its mechanism of action, and the experimental protocols utilized in its evaluation.

In Vitro Spectrum of Activity

This compound exhibits potent in vitro activity against a variety of Gram-negative bacteria, including challenging multidrug-resistant strains. Minimum Inhibitory Concentration (MIC) data are summarized below.

| Bacterial Species | Strain Type | MIC Range (μg/mL) |

| Escherichia coli | 8 different species | 0.125 - 2[1] |

| Klebsiella pneumoniae | 8 different species | 0.125 - 2[1] |

| Acinetobacter baumannii | 8 different species | 0.125 - 2[1] |

| Pseudomonas aeruginosa | 8 different species | 0.125 - 2[1] |

| Escherichia coli | 49 MDR clinical isolates | ≤0.25 (MIC90)[1] |

| Klebsiella pneumoniae | 49 MDR clinical isolates | ≤0.25 (MIC90)[1] |

| Acinetobacter baumannii | 16 MDR strains | ≤4 (MIC90)[1] |

| Pseudomonas aeruginosa | 12 MDR strains | ≤16 (MIC90)[1] |

Mechanism of Action: Inhibition of Type I Signal Peptidase (SPase I)

This compound exerts its bactericidal effect through a novel mechanism of action: the inhibition of bacterial type I signal peptidase (SPase I), an essential enzyme also known as LepB.[2] SPase I is a membrane-bound protease responsible for cleaving signal peptides from pre-proteins during their translocation across the inner bacterial membrane.[3] This process is crucial for the proper localization and function of a multitude of extracellular and periplasmic proteins, including those involved in nutrient acquisition, virulence, and cell wall maintenance.

The chemical structure of this compound has been optimized from the natural arylomycin scaffold to enhance its permeation across the Gram-negative outer membrane and to increase its affinity for the SPase I target.[2][4] A key modification is the inclusion of an aminoacetonitrile "warhead" that forms a covalent bond with a lysine residue in the active site of SPase I, leading to irreversible inhibition of the enzyme.[5] By disrupting this essential cellular process, this compound effectively halts bacterial growth and leads to cell death.

Caption: Mechanism of action of this compound in Gram-negative bacteria.

Experimental Protocols

The in vitro activity of this compound is primarily assessed through two key experimental methodologies: Minimum Inhibitory Concentration (MIC) testing and time-kill assays.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard and widely used technique for determining the MIC of antibiotics against bacteria.

Protocol: Broth Microdilution MIC Assay

-

Preparation of Bacterial Inoculum:

-

From a fresh overnight culture on an appropriate agar plate, select 3-5 isolated colonies of the test bacterium.

-

Inoculate the colonies into a tube containing a suitable broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth - CAMHB).

-

Incubate the broth culture at 37°C with shaking until it reaches the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 colony-forming units (CFU)/mL.

-

Dilute the bacterial suspension in fresh CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the test wells.

-

-

Preparation of this compound Dilutions:

-

Prepare a stock solution of this compound in a suitable solvent.

-

Perform serial twofold dilutions of the this compound stock solution in CAMHB in a 96-well microtiter plate to obtain a range of desired concentrations.

-

-

Inoculation and Incubation:

-

Add the standardized bacterial inoculum to each well of the microtiter plate containing the this compound dilutions.

-

Include a growth control well (bacteria in broth without this compound) and a sterility control well (broth only).

-

Incubate the plate at 37°C for 16-20 hours.

-

-

Determination of MIC:

-

After incubation, visually inspect the microtiter plate for bacterial growth (turbidity).

-

The MIC is the lowest concentration of this compound at which there is no visible growth.

-

Caption: Experimental workflow for MIC determination by broth microdilution.

Time-Kill Assay

Time-kill assays are performed to assess the bactericidal or bacteriostatic activity of an antimicrobial agent over time. This dynamic measurement provides valuable information on the rate and extent of bacterial killing.

Protocol: Time-Kill Assay

-

Preparation of Inoculum and this compound:

-

Prepare a bacterial inoculum as described for the MIC assay, with a starting density of approximately 5 x 10^5 to 1 x 10^6 CFU/mL in a larger volume of broth.

-

Prepare tubes or flasks containing different concentrations of this compound (typically multiples of the predetermined MIC). Include a growth control without the antibiotic.

-

-

Incubation and Sampling:

-

Incubate the cultures at 37°C with shaking.

-

At various time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each culture.

-

-

Viable Cell Counting:

-

Perform serial dilutions of each aliquot in a sterile buffer (e.g., phosphate-buffered saline).

-

Plate the dilutions onto appropriate agar plates.

-

Incubate the plates at 37°C for 18-24 hours.

-

-

Data Analysis:

-

Count the number of colonies on the plates to determine the CFU/mL at each time point.

-

Plot the log10 CFU/mL against time for each this compound concentration and the growth control.

-

Bactericidal activity is typically defined as a ≥3-log10 reduction (99.9% killing) in CFU/mL from the initial inoculum.

-

Development of this compound: From Natural Product to Potent Antibiotic

This compound is a testament to the power of medicinal chemistry in optimizing natural products to overcome the challenges of treating Gram-negative infections. The journey from the parent arylomycin compounds to this compound involved a systematic structure-activity relationship (SAR) study.

The natural arylomycins exhibit activity primarily against Gram-positive bacteria and are largely ineffective against Gram-negatives due to poor outer membrane permeability and lower affinity for the Gram-negative SPase I. Researchers at Genentech undertook a chemical optimization program to address these limitations. Key modifications included altering the lipophilic tail to enhance membrane penetration and modifying the pharmacophore to create a covalent interaction with the target enzyme, significantly increasing its potency. This rational design approach transformed a weakly active natural product into a potent, broad-spectrum antibiotic against challenging Gram-negative pathogens.

Caption: The developmental pathway from arylomycin to this compound.

Conclusion

This compound represents a significant advancement in the fight against multidrug-resistant Gram-negative bacteria. Its novel mechanism of action, potent in vitro activity, and rational design underscore the potential of revisiting and optimizing natural product scaffolds to develop new classes of antibiotics. Further preclinical and clinical development of this compound and similar compounds is warranted to address the critical unmet medical need for new therapies for Gram-negative infections.

References

- 1. benchchem.com [benchchem.com]

- 2. Antibiotic Breakthrough: The Emergence of Optimized Arylomycins as Effective Gram-Negative Treatments – Polyamyna [polyamyna.ca]

- 3. Genentech antibiotic quells resistance | Research | Chemistry World [chemistryworld.com]

- 4. sciencealert.com [sciencealert.com]

- 5. Re-Arming Arylomycins | [bowerslab.web.unc.edu]

The Genesis of G0775: A New Frontier in the Battle Against Gram-Negative Superbugs

A Technical Whitepaper on the Discovery and Development of a Novel Arylomycin Antibiotic by Genentech

Introduction

The relentless rise of multidrug-resistant (MDR) Gram-negative bacteria poses a formidable threat to global public health. For decades, the discovery of new antibiotics capable of combating these resilient pathogens has stagnated, leaving clinicians with a dwindling arsenal of effective treatments. In response to this urgent need, scientists at Genentech embarked on a journey to engineer a new class of antibiotics, culminating in the development of G0775. This in-depth technical guide elucidates the discovery, mechanism of action, and preclinical development of this compound, a potent arylomycin analog with broad-spectrum activity against a range of clinically significant Gram-negative bacteria.

From Natural Product to Potent Antibiotic: The Optimization of the Arylomycin Scaffold

The story of this compound begins with the arylomycins, a class of naturally occurring macrocyclic lipopeptides. While known to target the bacterial type I signal peptidase (SPase), a crucial enzyme for bacterial survival, natural arylomycins exhibited weak activity against Gram-negative bacteria.[1] This limitation stemmed from their inability to effectively penetrate the formidable outer membrane of these pathogens.

Genentech researchers, in collaboration with RQx Pharmaceuticals, undertook a systematic structure-guided design and optimization campaign to overcome this challenge. Through the synthesis of over 1,000 analogs, they meticulously modified the arylomycin scaffold to enhance its potency and ability to breach the Gram-negative cell envelope.[2] Key structural modifications included:

-

Alterations to the N-terminal lipopeptide tail: Optimizing the lipid tail was crucial for improving the molecule's ability to interact with and permeate the bacterial outer membrane.

-

Substitution of phenolic oxygens with ethylamines: This modification improved the physicochemical properties of the compound, contributing to its enhanced activity.[3]

-

Installation of an aminoacetonitrile "warhead" at the C-terminus: This critical addition enabled the formation of a covalent bond with the catalytic lysine residue of the SPase enzyme, leading to irreversible inhibition.[3]

These strategic chemical modifications transformed the weakly active natural product into this compound, a highly potent antibiotic with a novel mechanism of action against Gram-negative bacteria.[4]

Mechanism of Action: Targeting a Novel Bacterial Achilles' Heel

This compound exerts its bactericidal activity by inhibiting the bacterial type I signal peptidase (SPase), an essential enzyme that has not been exploited by previously approved antibiotics.[1][4] SPase plays a critical role in the secretion of numerous proteins vital for bacterial survival, including those involved in nutrient acquisition, cell wall maintenance, and virulence.

The enzyme functions by cleaving the N-terminal signal peptides from pre-proteins as they are translocated across the cytoplasmic membrane. This cleavage event is the final step in the protein secretion pathway. Inhibition of SPase by this compound leads to the accumulation of unprocessed pre-proteins in the bacterial membrane, disrupting cellular processes and ultimately causing cell death.[1]

The covalent binding of this compound's aminoacetonitrile warhead to the catalytic lysine residue of SPase ensures potent and sustained inhibition of the enzyme.[3]

References

G0775: A New Frontier in the Battle Against Gram-Negative Superbugs

An In-depth Technical Guide on a Novel Arylomycin Antibiotic

Executive Summary

The rise of multidrug-resistant (MDR) Gram-negative bacteria presents a formidable challenge to global public health. For the first time in over five decades, a novel class of antibiotics, the optimized arylomycins, has emerged with potent activity against these resilient pathogens.[1] This whitepaper delves into the core scientific principles of G0775, a pioneering synthetic analog of the natural arylomycin class of macrocyclic lipopeptides.[1][2] this compound has been meticulously engineered to overcome the inherent limitations of its natural predecessors, demonstrating potent in vitro and in vivo efficacy against a broad spectrum of MDR Gram-negative bacteria, including critical ESKAPE pathogens.[3][4] This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals, detailing the mechanism of action, quantitative performance data, and key experimental methodologies related to this compound.

Introduction: The Imperative for Novel Gram-Negative Antibiotics

Gram-negative bacteria, characterized by their dual-membrane cellular envelope, have historically posed a significant hurdle for antibiotic development.[5] This structural defense mechanism effectively prevents many antibiotics from reaching their intracellular targets.[5] The natural arylomycins, while known inhibitors of the essential bacterial type I signal peptidase (SPase), exhibited a narrow spectrum of activity, primarily against Gram-positive bacteria, with negligible impact on Gram-negative pathogens with intact outer membranes.[1][2] this compound represents a landmark achievement in medicinal chemistry, a result of systematic optimization to enhance outer membrane permeation and target affinity.[1][6]

Mechanism of Action: Targeting a Novel Pathway

This compound exerts its bactericidal effects by inhibiting the bacterial type I signal peptidase (SPase), an essential enzyme responsible for cleaving signal peptides from proteins destined for secretion.[2][7] This inhibition disrupts critical cellular processes, ultimately leading to bacterial cell death.

Key Molecular Interactions:

The potency of this compound stems from key structural modifications to the arylomycin core:[4]

-

Aminoacetonitrile "Warhead": Unlike natural arylomycins that bind non-covalently, this compound possesses an aminoacetonitrile group.[4][7] This "electrophilic warhead" forms a covalent bond with the catalytic lysine residue (Lys146) within the SPase active site, leading to irreversible inhibition.[4]

-

Enhanced Outer Membrane Permeation: Modifications to the N-terminal lipopeptide tail and the substitution of phenolic oxygens with ethylamine groups result in a molecule with increased positive charge.[4][7] This is believed to facilitate a porin-independent, self-promoted uptake mechanism across the Gram-negative outer membrane.[4]

// Nodes within membranes spase [label="Type I Signal Peptidase (SPase)\n[Target Enzyme]", shape=cds, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF", peripheries=2];

// Edges G0775_ext -> outer_membrane [label="Self-promoted uptake", color="#4285F4", fontcolor="#4285F4", dir=forward, penwidth=2]; outer_membrane -> periplasm [style=invis]; periplasm -> inner_membrane [style=invis]; ribosome -> precursor_protein [label="Translation"]; precursor_protein -> spase [label="Translocation to Inner Membrane"]; spase -> mature_protein [label="Signal Peptide Cleavage", style=dashed]; mature_protein -> periplasm [label="Secretion"]; G0775_ext -> spase [label="Covalent Inhibition\n(via aminoacetonitrile warhead)", color="#EA4335", fontcolor="#EA4335", style=bold, arrowhead=tee, penwidth=2]; spase -> cellular_disruption [label="Inhibition Blocks Protein Secretion", color="#EA4335", style=bold, penwidth=2]; cellular_disruption -> cell_death;

// Positioning SPase in the inner membrane {rank=same; inner_membrane; spase} } /dot

Caption: Mechanism of action of this compound in Gram-negative bacteria.

Quantitative Performance Data

This compound has demonstrated remarkable potency against a wide array of Gram-negative pathogens, including multidrug-resistant clinical isolates.

Table 1: In Vitro Activity of this compound (Minimum Inhibitory Concentration - MIC)

| Bacterial Species | Strain Type | MIC (μg/mL) | Reference |

| Escherichia coli | ATCC 25922 | 0.125 | [8] |

| Escherichia coli | K12 lptD imp4213 | 0.008 | [8] |

| Escherichia coli | MDR Clinical Isolates (n=49) | ≤0.25 (MIC90) | [1] |

| Klebsiella pneumoniae | MDR Clinical Isolates (n=49) | ≤0.25 (MIC90) | [1] |

| Acinetobacter baumannii | MDR Clinical Isolates (n=16) | ≤4 (MIC90) | [1] |

| Pseudomonas aeruginosa | MDR Clinical Isolates (n=12) | ≤16 (MIC90) | [1] |

| Various Gram-negative species | (8 different species) | 0.125 - 2 | [1] |

| Staphylococcus aureus | USA300 MRSA | 0.06 | [8] |

Table 2: In Vivo Efficacy of this compound in Mouse Infection Models

| Infection Model | Pathogen | Treatment Regimen | Outcome | Reference |

| Neutropenic Thigh Infection | E. coli, K. pneumoniae, P. aeruginosa, A. baumannii | Subcutaneous, twice daily | Significant reduction in bacterial load in thigh muscle | [1][9] |

| Neutropenic Thigh Infection | Multidrug-resistant P. aeruginosa | Not specified | 1.1-log decrease in CFU | [10] |

| Lung Infection | MDR K. pneumoniae | 2 mg/kg (bacteriostatic), 20 mg/kg (bactericidal) | Dose-dependent reduction in bacterial load in lungs | [11] |

| Peritonitis (Survival Model) | K. pneumoniae ATCC 43816 | 5 mg/kg, twice on day 0 | Increased survival up to 84 hours | [9][11] |

Experimental Protocols

The following sections outline the generalized methodologies for key experiments cited in the evaluation of this compound.

Minimum Inhibitory Concentration (MIC) Determination

This protocol determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

-

Inoculum Preparation: A standardized suspension of the test bacterium (e.g., to 0.5 McFarland standard) is prepared in a suitable broth medium.

-

Serial Dilution: this compound is serially diluted in broth in a 96-well microtiter plate to achieve a range of concentrations.

-

Inoculation: Each well is inoculated with the standardized bacterial suspension.

-

Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

-

Observation: The MIC is determined as the lowest concentration of this compound in which no visible bacterial growth is observed.

Neutropenic Mouse Thigh Infection Model

This model assesses the in vivo efficacy of an antibiotic in immunocompromised animals.

-

Induction of Neutropenia: Mice are rendered neutropenic by intraperitoneal injection of a cyclophosphamide solution.

-

Infection: A defined inoculum of the test pathogen is injected into the thigh muscle of the neutropenic mice.

-

Treatment: At specified time points post-infection (e.g., 2 and 11 hours), this compound is administered, typically via subcutaneous injection.[9] A control group receives a vehicle solution.

-

Bacterial Load Quantification: After a defined period (e.g., 20 hours), mice are euthanized, and the thigh muscle is excised, homogenized, and serially diluted.[9]

-

CFU Counting: Dilutions are plated on appropriate agar, and colony-forming units (CFU) are counted after incubation to determine the bacterial burden.

// Workflow Edges this compound -> mic [color="#202124"]; this compound -> moa [color="#202124"]; mic -> resistance [color="#202124"]; mic -> thigh_model [label="Promising\nIn Vitro\nActivity", color="#202124"]; thigh_model -> lung_model [color="#202124"]; lung_model -> survival_model [color="#202124"]; survival_model -> pk_pd [label="Demonstrated\nEfficacy", color="#202124"]; this compound -> toxicity [color="#202124"]; pk_pd -> further_dev [color="#202124"];

} /dot

Caption: General experimental workflow for the development of this compound.

Conclusion and Future Directions

This compound stands as a testament to the power of rational drug design in revitalizing natural product scaffolds to combat antibiotic resistance. Its novel mechanism of action, potent bactericidal activity against MDR Gram-negative pathogens, and efficacy in preclinical infection models underscore its potential as a transformative therapeutic agent.[9][12] While this compound itself has shown some limitations, such as a narrow antibacterial spectrum and suboptimal pharmacokinetic properties in some studies, it has paved the way for the development of next-generation arylomycin analogs with even broader spectrums and improved in vivo performance.[10] The continued exploration and optimization of this promising antibiotic class are critical in the ongoing fight against the global threat of multidrug-resistant infections.

References

- 1. amr-insights.eu [amr-insights.eu]

- 2. Arylomycin - Wikipedia [en.wikipedia.org]

- 3. discover.library.noaa.gov [discover.library.noaa.gov]

- 4. Re-Arming Arylomycins | [bowerslab.web.unc.edu]

- 5. iflscience.com [iflscience.com]

- 6. sciencealert.com [sciencealert.com]

- 7. Combining Signal Peptidase and Lipoprotein Processing Inhibitors Overcomes Ayr Resistance in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 8. | BioWorld [bioworld.com]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Antibiotic Breakthrough: The Emergence of Optimized Arylomycins as Effective Gram-Negative Treatments – Polyamyna [polyamyna.ca]

- 12. Optimized arylomycins are a new class of Gram-negative antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

Understanding the Molecular Interactions of G0775 with LepB: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the molecular interactions between the novel antibiotic candidate G0775 and its target, the bacterial type I signal peptidase (SPase), LepB. This compound, an optimized arylomycin, presents a promising avenue for combating multidrug-resistant (MDR) Gram-negative bacteria by inhibiting this essential enzyme. This document outlines the quantitative aspects of this interaction, details the experimental methodologies used to characterize it, and provides visual representations of the underlying mechanisms and workflows.

Executive Summary

This compound is a potent, broad-spectrum antibiotic that demonstrates significant activity against a range of Gram-negative pathogens. Its mechanism of action involves the irreversible covalent inhibition of LepB, a critical enzyme in bacterial protein secretion. This compound forms a covalent bond with the catalytic lysine residue (Lys146) in the active site of LepB, leading to time-dependent inhibition.[1] This unique mechanism of action allows this compound to circumvent existing antibiotic resistance mechanisms. Extensive in vitro and in vivo studies have demonstrated its efficacy against MDR clinical isolates, highlighting its potential as a next-generation therapeutic.

Quantitative Data Summary

The following tables summarize the key quantitative data characterizing the interaction of this compound with LepB and its antimicrobial activity.

Table 1: In Vitro Inhibition of E. coli LepB by this compound

| Parameter | Value | Description |

| K_I | 0.44 ± 0.15 nM | Inhibition constant, reflecting the initial non-covalent binding affinity. |

| k_inact | 0.0007 ± 0.0002 s⁻¹ | Rate of irreversible inactivation of the enzyme. |

| Interaction Type | Covalent, Irreversible, Time-Dependent | This compound forms a covalent bond with the catalytic Lys146 of LepB. |

Table 2: Minimum Inhibitory Concentrations (MIC) of this compound against Gram-Negative Bacteria

| Bacterial Species | Strain Type | MIC Range (µg/mL) |

| Escherichia coli | MDR Clinical Isolates | ≤0.25 |

| Klebsiella pneumoniae | MDR Clinical Isolates | ≤0.25 |

| Acinetobacter baumannii | MDR Strains | ≤4 |

| Pseudomonas aeruginosa | MDR Strains | ≤16 |

| Various Gram-negative species | Standard Strains | 0.125 - 2 |

Table 3: In Vivo Efficacy of this compound in Mouse Infection Models

| Infection Model | Pathogen | Treatment Regimen | Outcome |

| Neutropenic Thigh Infection | E. coli, K. pneumoniae, P. aeruginosa, A. baumannii | Subcutaneous, twice daily | Significant reduction in bacterial load in thigh muscle. |

| Lung Infection | MDR K. pneumoniae | Subcutaneous, twice daily | Dose-dependent reduction in bacterial loads in the lungs. |

| Peritonitis | K. pneumoniae | Subcutaneous, twice on day zero | Increased survival compared to vehicle. |

Experimental Protocols

The following are representative protocols for the key experiments used to characterize the molecular interactions of this compound with LepB. These protocols are based on established methodologies for similar covalent inhibitors and protein-ligand studies.

LepB Kinetic Enzyme Assay for Covalent Inhibition

This protocol is designed to determine the inhibition constant (K_I) and the rate of inactivation (k_inact) for a covalent inhibitor like this compound.

Materials:

-

Purified, soluble E. coli LepB enzyme

-

This compound stock solution in DMSO

-

Fluorogenic LepB substrate

-

Assay buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.05% Triton X-100)

-

96-well black microplates

-

Fluorescence plate reader

Procedure:

-

Enzyme and Inhibitor Preparation: Prepare serial dilutions of this compound in assay buffer. The final DMSO concentration should be kept constant across all wells (e.g., <1%).

-

Reaction Initiation: In a 96-well plate, add a fixed concentration of LepB enzyme to wells containing varying concentrations of this compound.

-

Incubation: Incubate the enzyme-inhibitor mixture for various time points (e.g., 0, 5, 15, 30, 60 minutes) at a constant temperature (e.g., 25°C).

-

Substrate Addition: At each time point, initiate the enzymatic reaction by adding the fluorogenic substrate to the wells.

-

Data Acquisition: Immediately begin monitoring the increase in fluorescence over time using a plate reader.

-

Data Analysis:

-

For each inhibitor concentration and pre-incubation time, determine the initial velocity of the reaction.

-

Plot the natural logarithm of the percentage of remaining enzyme activity against the pre-incubation time for each this compound concentration. The slope of this line represents the observed rate of inactivation (k_obs).

-

Plot the k_obs values against the this compound concentrations. Fit the data to the Michaelis-Menten equation for irreversible inhibitors to determine K_I and k_inact.

-

Co-crystallization of the this compound-LepB Complex

This protocol describes a general approach for obtaining crystals of the covalent complex between this compound and LepB for X-ray diffraction studies.

Materials:

-

Highly purified and concentrated solution of the protease domain of LepB

-

This compound stock solution in DMSO

-

Crystallization screens (various buffers, precipitants, and salts)

-

Vapor diffusion crystallization plates (sitting or hanging drop)

-

Cryoprotectant solution

Procedure:

-

Complex Formation: Incubate the purified LepB protein with a molar excess of this compound (e.g., 5 to 10-fold) for a sufficient time to ensure covalent bond formation (e.g., several hours to overnight) at a controlled temperature (e.g., 4°C).

-

Crystallization Screening: Set up crystallization trials using the vapor diffusion method. Mix the this compound-LepB complex solution with various crystallization screen solutions in the crystallization drops.

-

Crystal Growth: Incubate the crystallization plates at a constant temperature (e.g., 20°C) and monitor for crystal formation over several days to weeks.

-

Crystal Harvesting and Cryo-protection: Once suitable crystals have grown, carefully harvest them and briefly soak them in a cryoprotectant solution to prevent ice formation during freezing.

-

X-ray Diffraction: Flash-cool the crystals in liquid nitrogen and collect X-ray diffraction data at a synchrotron source.

-

Structure Determination: Process the diffraction data and solve the crystal structure of the this compound-LepB complex to visualize the covalent interaction at the atomic level.

LC-MS Analysis of the this compound-LepB Adduct

This protocol outlines the procedure for confirming the covalent modification of LepB by this compound using liquid chromatography-mass spectrometry (LC-MS).

Materials:

-

Purified LepB protein

-

This compound

-

Reaction buffer

-

Denaturing buffer (e.g., containing guanidine hydrochloride or urea)

-

Reducing agent (e.g., DTT)

-

Alkylating agent (e.g., iodoacetamide)

-

Protease (e.g., trypsin)

-

LC-MS system (e.g., Q-Exactive Orbitrap)

Procedure:

-

Adduct Formation: Incubate purified LepB with an excess of this compound in reaction buffer to form the covalent adduct. A control sample with LepB and DMSO (vehicle) should be prepared in parallel.

-

Denaturation, Reduction, and Alkylation: Denature the protein in the adduct and control samples. Reduce the disulfide bonds with DTT and then alkylate the free cysteines with iodoacetamide.

-

Proteolytic Digestion: Digest the proteins into smaller peptides using a protease like trypsin overnight at 37°C.

-

LC-MS/MS Analysis:

-

Inject the peptide digests onto an LC column for separation.

-

Analyze the eluting peptides using a high-resolution mass spectrometer.

-

Acquire MS/MS fragmentation data for the peptides.

-

-

Data Analysis:

-

Search the MS/MS data against the LepB protein sequence to identify the peptides.

-

Specifically look for a peptide containing Lys146 with a mass shift corresponding to the addition of this compound.

-

Compare the results from the this compound-treated sample with the control sample to confirm the specific modification.

-

Visualizations

The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow.

References

G0775: A Technical Guide to a New Class of Antibiotics Targeting Multidrug-Resistant Gram-Negative Bacteria

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of G0775, a novel, optimized arylomycin antibiotic with potent activity against a wide range of multidrug-resistant (MDR) Gram-negative bacteria. This compound represents a significant advancement in the fight against antimicrobial resistance, as no new class of antibiotics specifically targeting Gram-negative pathogens has been approved in over five decades[1]. Developed by researchers at Genentech, this compound circumvents existing antibiotic resistance mechanisms by inhibiting a novel bacterial target, the type I signal peptidase (SPase)[2][3]. This document details the mechanism of action, in vitro and in vivo efficacy, and the experimental protocols utilized in the evaluation of this promising therapeutic candidate.

Core Compound Profile

| Characteristic | Description |

| Compound Name | This compound |

| Compound Class | Arylomycin analog, macrocyclic lipopeptide |

| Mechanism of Action | Covalent inhibition of bacterial type I signal peptidase (SPase)[4] |

| Spectrum of Activity | Broad-spectrum against Gram-negative bacteria, including MDR strains of Escherichia coli, Klebsiella pneumoniae, Acinetobacter baumannii, and Pseudomonas aeruginosa[1]. |

| Key Innovation | Optimized chemical structure for enhanced penetration of the Gram-negative outer membrane and potent, covalent binding to the target enzyme[4][5]. |

Data Presentation

In Vitro Efficacy: Minimum Inhibitory Concentrations (MIC)

The in vitro potency of this compound has been demonstrated against a panel of multidrug-resistant Gram-negative clinical isolates. The minimum inhibitory concentration (MIC) is defined as the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

| Bacterial Species | Number of MDR Strains Tested | MIC90 (μg/mL) | Reference |

| Escherichia coli | 49 | ≤0.25 | [1] |

| Klebsiella pneumoniae | 49 | ≤0.25 | [1] |

| Acinetobacter baumannii | 16 | ≤4 | [1] |

| Pseudomonas aeruginosa | 12 | ≤16 | [1] |

MIC90 represents the concentration at which 90% of the tested isolates were inhibited.

In Vivo Efficacy: Murine Infection Models

This compound has demonstrated significant efficacy in various mouse infection models, leading to a reduction in bacterial load and increased survival.

| Infection Model | Pathogen | Outcome | Reference |

| Thigh Infection | E. coli, K. pneumoniae, P. aeruginosa, A. baumannii | Reduced bacterial loads in thigh muscle tissue compared to vehicle. | [1] |

| Lung Infection | K. pneumoniae | Decreased bacterial loads in the lungs. | [1] |

| Peritonitis | K. pneumoniae | Increased survival rates. | [1] |

Mechanism of Action

This compound exerts its bactericidal effect through a novel mechanism: the covalent inhibition of bacterial type I signal peptidase (SPase). SPase is an essential enzyme responsible for cleaving signal peptides from proteins that are translocated across the bacterial cytoplasmic membrane, a crucial step in protein secretion[4][6].

The optimized structure of this compound allows it to penetrate the outer membrane of Gram-negative bacteria and bind to the active site of SPase. A key feature of this compound is an aminoacetonitrile "warhead" that forms a covalent bond with a catalytic lysine residue within the SPase active site, leading to irreversible inhibition of the enzyme[4]. This disruption of protein secretion ultimately leads to bacterial cell death.

Caption: Mechanism of action of this compound against Gram-negative bacteria.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound, based on established and standardized protocols.

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for broth microdilution.

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a bacterial isolate.

Materials:

-

This compound stock solution

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

96-well microtiter plates

-

Bacterial isolates

-

Sterile saline (0.85%)

-

0.5 McFarland turbidity standard

-

Spectrophotometer

-

Incubator (35°C ± 2°C)

Procedure:

-

Inoculum Preparation:

-

Select 3-5 isolated colonies of the test bacterium from an 18-24 hour agar plate.

-

Suspend the colonies in sterile saline.

-

Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).

-

Dilute the standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the test wells.

-

-

Drug Dilution:

-

Perform serial twofold dilutions of the this compound stock solution in CAMHB in the 96-well microtiter plate to achieve the desired concentration range.

-

-

Inoculation:

-

Inoculate each well (containing 100 µL of the diluted this compound) with 10 µL of the prepared bacterial inoculum.

-

Include a growth control well (no drug) and a sterility control well (no bacteria).

-

-

Incubation:

-

Incubate the microtiter plates at 35°C ± 2°C for 16-20 hours in ambient air.

-

-

Result Interpretation:

-

Following incubation, visually inspect the wells for turbidity.

-

The MIC is the lowest concentration of this compound at which there is no visible growth.

-

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

In Vivo Efficacy: Neutropenic Mouse Thigh Infection Model

This protocol is a standard model for evaluating the in vivo efficacy of antimicrobial agents.

Objective: To assess the ability of this compound to reduce the bacterial load in the thigh muscle of infected, neutropenic mice.

Materials:

-

Female ICR (CD-1) or similar strain mice (5-6 weeks old)

-

Cyclophosphamide

-

Test bacterial strain (e.g., MDR E. coli)

-

This compound formulation for injection

-

Vehicle control

-

Sterile phosphate-buffered saline (PBS)

-

Tryptic Soy Agar (TSA) plates with 5% sheep's blood

-

Tissue homogenizer

Procedure:

-

Induction of Neutropenia:

-

Administer two intraperitoneal doses of cyclophosphamide to the mice (e.g., 150 mg/kg on day -4 and 100 mg/kg on day -1 relative to infection) to induce neutropenia.

-

-

Infection:

-

On day 0, inject a standardized inoculum of the test bacteria (e.g., 0.1 mL of 10^7 CFU/mL) into the right thigh muscle of each mouse.

-

-

Treatment:

-

At specified time points post-infection (e.g., 2, 8, and 14 hours), administer this compound or the vehicle control to respective groups of mice via a specified route (e.g., subcutaneous or intravenous).

-

-

Tissue Harvesting and Bacterial Enumeration:

-

At a predetermined endpoint (e.g., 24 hours post-infection), euthanize the mice.

-

Aseptically dissect the right thigh muscle.

-

Homogenize the thigh tissue in a known volume of sterile PBS.

-

Perform serial tenfold dilutions of the tissue homogenate in sterile PBS.

-

Plate the dilutions onto TSA plates in duplicate.

-

Incubate the plates at 37°C for approximately 20 hours.

-

-

Data Analysis:

-

Count the number of colony-forming units (CFU) on the plates.

-

Calculate the CFU per gram of thigh tissue for each mouse.

-

Compare the bacterial loads between the this compound-treated groups and the vehicle control group.

-

Caption: Workflow for the neutropenic mouse thigh infection model.

Conclusion

This compound is a promising new class of antibiotic with a novel mechanism of action and potent activity against challenging multidrug-resistant Gram-negative pathogens. Its ability to circumvent existing resistance mechanisms by targeting the essential type I signal peptidase makes it a valuable candidate for further development. The data presented in this guide underscore the potential of this compound to address the urgent medical need for new therapies to combat the growing threat of antimicrobial resistance. Continued research and clinical evaluation are warranted to fully elucidate the therapeutic potential of this innovative compound.

References

- 1. Optimized arylomycins are a new class of Gram-negative antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. EconPapers: Optimized arylomycins are a new class of Gram-negative antibiotics [econpapers.repec.org]

- 4. Combining Signal Peptidase and Lipoprotein Processing Inhibitors Overcomes Ayr Resistance in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antibiotic Breakthrough: The Emergence of Optimized Arylomycins as Effective Gram-Negative Treatments – Polyamyna [polyamyna.ca]

- 6. Structural Studies of a Signal Peptide in Complex with Signal Peptidase I Cytoplasmic Domain: the Stabilizing Effect of Membrane-Mimetics on the Acquired Fold - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

G0775 In Vitro Susceptibility Testing: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vitro susceptibility testing protocols for G0775, an optimized arylomycin antibiotic with potent activity against Gram-negative bacteria.[1][2][3] this compound represents a promising new class of antibiotics, particularly for combating multidrug-resistant (MDR) infections.[2][3]

Mechanism of Action

This compound functions by inhibiting the bacterial type I signal peptidase (SPase), an essential enzyme for protein secretion.[3][4] This novel mechanism of action allows it to circumvent existing antibiotic resistance mechanisms.[3] Specifically, this compound contains an aminoacetonitrile group that forms a covalent bond with the catalytic lysine residue of the SPase, leading to potent enzyme inhibition.[5][6] Structural modifications to the arylomycin core, including the addition of positively charged amines, enhance its penetration through the outer membrane of Gram-negative bacteria.[4][5]

Data Presentation: In Vitro Susceptibility of this compound

The following table summarizes the minimum inhibitory concentrations (MICs) of this compound against a range of bacterial species as reported in preclinical studies.

| Bacterial Species | Strain Type | MIC (µg/mL) |

| Escherichia coli | MDR Clinical Isolates (n=49) | ≤0.25 (MIC90) |

| Klebsiella pneumoniae | MDR Clinical Isolates (n=49) | ≤0.25 (MIC90) |

| Acinetobacter baumannii | MDR Strains (n=16) | ≤4 (MIC90) |

| Pseudomonas aeruginosa | MDR Strains (n=12) | ≤16 (MIC90) |

| Various Gram-negative species | 8 different species | 0.125 - 2 |

| Staphylococcus aureus | Not specified | Growth inhibitory |

Data compiled from multiple sources.[2][4][5]

Experimental Protocols

Detailed methodologies for determining the in vitro susceptibility of bacterial isolates to this compound are provided below. These protocols are based on established antimicrobial susceptibility testing (AST) standards.[7][8][9]

Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of this compound that inhibits the visible growth of a microorganism.[9][10][11]

Materials:

-

This compound (with known purity)

-

Appropriate solvent for this compound (e.g., DMSO, sterile water with solubilizing agents)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

96-well microtiter plates

-

Bacterial inoculum standardized to 0.5 McFarland

-

Sterile diluents (e.g., saline, CAMHB)

-

Incubator (35°C ± 2°C)

-

Plate reader or manual reading mirror

Procedure:

-

Preparation of this compound Stock Solution: Prepare a high-concentration stock solution of this compound in the appropriate solvent. Further dilutions should be made in CAMHB.

-

Preparation of Microtiter Plates:

-

Dispense 50 µL of CAMHB into each well of a 96-well plate.

-

Add 50 µL of the this compound working solution to the first well of each row to be tested, creating a 2-fold dilution.

-

Perform serial 2-fold dilutions by transferring 50 µL from the first well to the second, and so on, down the plate. Discard the final 50 µL from the last well. This will result in wells with decreasing concentrations of this compound.

-

Include a growth control well (no this compound) and a sterility control well (no bacteria).

-

-

Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the test wells.

-

Inoculation: Add 50 µL of the standardized bacterial inoculum to each well (except the sterility control), bringing the final volume to 100 µL.

-

Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

-

Reading Results: The MIC is the lowest concentration of this compound at which there is no visible growth of the microorganism.

Mandatory Visualizations

Signaling Pathway and Mechanism of Action

Caption: Mechanism of this compound action against Gram-negative bacteria.

Experimental Workflow for MIC Determination

Caption: Broth microdilution workflow for this compound MIC testing.

References

- 1. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 2. amr-insights.eu [amr-insights.eu]

- 3. discover.library.noaa.gov [discover.library.noaa.gov]

- 4. Antibiotic Breakthrough: The Emergence of Optimized Arylomycins as Effective Gram-Negative Treatments – Polyamyna [polyamyna.ca]

- 5. Combining Signal Peptidase and Lipoprotein Processing Inhibitors Overcomes Ayr Resistance in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Re-Arming Arylomycins | [bowerslab.web.unc.edu]

- 7. experts.umn.edu [experts.umn.edu]

- 8. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 9. longdom.org [longdom.org]

- 10. In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models - PMC [pmc.ncbi.nlm.nih.gov]

- 11. apec.org [apec.org]

Determining the Minimum Inhibitory Concentration (MIC) of G0775: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

G0775 is a novel, synthetically optimized arylomycin analog demonstrating potent and broad-spectrum activity against a range of Gram-negative bacteria, including multidrug-resistant (MDR) strains.[1][2][3] Arylomycins as a class of natural products historically exhibited weak activity against these pathogens.[2] However, chemical optimization has led to the development of this compound, which represents a significant advancement in the pursuit of new antibiotics for difficult-to-treat Gram-negative infections.[2][4] No new class of antibiotics specifically targeting Gram-negative bacteria has been approved in over five decades, highlighting the critical need for novel agents like this compound.[1][4]

The mechanism of action of this compound involves the inhibition of a novel bacterial target: the type I signal peptidase (SPase I), also known as LepB.[2][5] This essential enzyme is a membrane-bound protease responsible for the cleavage of signal peptides from preproteins, a crucial step in protein secretion and localization.[5] this compound has been shown to form a covalent bond with the catalytic lysine residue of LepB, leading to potent inhibition.[6] A key feature of this compound is its ability to circumvent existing antibiotic resistance mechanisms and effectively penetrate the outer membrane of Gram-negative bacteria.[2][3]

These application notes provide a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of this compound against various Gram-negative bacteria, along with a summary of reported MIC values and a visualization of its mechanism of action.

Data Presentation: In Vitro Activity of this compound

The following tables summarize the reported in vitro activity of this compound against a panel of Gram-negative bacterial species. MIC values are presented in micrograms per milliliter (µg/mL).

Table 1: this compound MICs against various Gram-negative species [1]

| Bacterial Species | MIC Range (µg/mL) |

| Eight different Gram-negative species | 0.125 - 2 |

Table 2: this compound MICs against Multidrug-Resistant (MDR) Clinical Isolates [1]

| Bacterial Species | Number of Strains | MIC90 (µg/mL) |

| Escherichia coli | 49 (MDR) | ≤0.25 |

| Klebsiella pneumoniae | 49 (MDR) | ≤0.25 |

| Acinetobacter baumannii | 16 (MDR) | ≤4 |

| Pseudomonas aeruginosa | 12 (MDR) | ≤16 |

MIC90: The minimum inhibitory concentration required to inhibit the growth of 90% of the tested strains.

Experimental Protocol: Determination of this compound MIC by Broth Microdilution

This protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) for antimicrobial susceptibility testing.[7][8][9][10]

Materials

-

This compound (ensure high purity)

-

Gram-negative bacterial strains of interest (e.g., E. coli, K. pneumoniae, A. baumannii, P. aeruginosa)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Spectrophotometer

-

Pipettes and sterile tips

-

Incubator (35°C ± 2°C)

-

Vortex mixer

-

Sterile saline (0.85%) or phosphate-buffered saline (PBS)

-

Bacterial culture plates (e.g., Tryptic Soy Agar)

Procedure

-

Preparation of this compound Stock Solution:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a concentration of 1 mg/mL.

-

Further dilute the stock solution in CAMHB to create a working stock for serial dilutions. The initial concentration should be at least twice the highest concentration to be tested.

-

-

Bacterial Inoculum Preparation:

-

From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test organism.

-

Inoculate the colonies into a tube containing 4-5 mL of CAMHB.

-

Incubate the broth culture at 35°C ± 2°C until it reaches the turbidity of a 0.5 McFarland standard. This can be visually compared or measured using a spectrophotometer (absorbance at 625 nm of 0.08-0.13). This corresponds to approximately 1-2 x 10⁸ CFU/mL.

-

Within 15 minutes of standardization, dilute the adjusted inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

-

Preparation of Microtiter Plates:

-

In a sterile 96-well microtiter plate, perform serial two-fold dilutions of the this compound working stock in CAMHB. Typically, this is done by adding 50 µL of CAMHB to wells 2 through 11. Add 100 µL of the this compound working stock to well 1. Transfer 50 µL from well 1 to well 2, mix, and continue the serial dilution to well 10. Discard 50 µL from well 10.

-

Well 11 should contain 100 µL of CAMHB without this compound to serve as a growth control.

-

Well 12 should contain 100 µL of uninoculated CAMHB to serve as a sterility control.

-

-

Inoculation:

-

Add 50 µL of the standardized bacterial inoculum (prepared in step 2) to each well from 1 to 11. This will bring the final volume in each well to 100 µL and the final bacterial concentration to approximately 5 x 10⁵ CFU/mL.

-

-

Incubation:

-

Cover the microtiter plate and incubate at 35°C ± 2°C in ambient air for 16-20 hours.

-

-

Reading the MIC:

-

Following incubation, visually inspect the wells for bacterial growth (turbidity).

-

The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism as detected by the unaided eye.[11]

-

Mandatory Visualizations

Signaling Pathway: this compound Mechanism of Action

Caption: Mechanism of action of this compound in Gram-negative bacteria.

Experimental Workflow: MIC Determination by Broth Microdilution

Caption: Workflow for determining the MIC of this compound.

References

- 1. amr-insights.eu [amr-insights.eu]

- 2. Optimized arylomycins are a new class of Gram-negative antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. abmole.com [abmole.com]

- 4. owlcation.com [owlcation.com]

- 5. Antibiotic Breakthrough: The Emergence of Optimized Arylomycins as Effective Gram-Negative Treatments – Polyamyna [polyamyna.ca]

- 6. Re-Arming Arylomycins | [bowerslab.web.unc.edu]

- 7. The Clinical and Laboratory Standards Institute Subcommittee on Antimicrobial Susceptibility Testing: Background, Organization, Functions, and Processes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]

- 9. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]

- 10. iacld.com [iacld.com]

- 11. idexx.com [idexx.com]

Application Notes and Protocols for G0775: In Vivo Efficacy Studies in Animal Models

Audience: Researchers, scientists, and drug development professionals.

Introduction

G0775 is a pioneering, optimized arylomycin antibiotic demonstrating potent and broad-spectrum activity against multi-drug resistant (MDR) Gram-negative bacteria.[1][2][3] For decades, the development of new antibiotics effective against these pathogens has been stagnant, making this compound a significant breakthrough.[1][2][3] This document provides detailed application notes and protocols for conducting in vivo efficacy studies of this compound in various animal models, offering a guide for researchers in the field of antibiotic drug development.

Mechanism of Action

This compound exerts its bactericidal effects by targeting and inhibiting the bacterial type I signal peptidase (SPase).[1][2][4] SPase is an essential enzyme located in the bacterial inner membrane that is responsible for cleaving signal peptides from pre-proteins, a critical step in protein secretion and maturation.[4][5] By inhibiting SPase, this compound disrupts these vital cellular processes, leading to bacterial cell death.[4] This novel mechanism of action allows this compound to circumvent existing antibiotic resistance mechanisms.[1]

Caption: this compound inhibits bacterial Type I Signal Peptidase (SPase).

In Vivo Efficacy Studies: Animal Models and Protocols

Several animal models have been utilized to demonstrate the in vivo efficacy of this compound against a range of Gram-negative pathogens.[2][4][6] These models are crucial for evaluating the therapeutic potential of new antibiotics.

Neutropenic Thigh Infection Model

This model is widely used to assess the efficacy of antibiotics in an immunocompromised host.

Experimental Protocol:

-

Animal Model: Female CF-1 mice (or equivalent), typically 6-8 weeks old.

-

Induction of Neutropenia:

-

Administer cyclophosphamide intraperitoneally (i.p.) at a dose of 150 mg/kg on day -4 and 100 mg/kg on day -1 relative to infection. This regimen induces profound neutropenia, mimicking an immunocompromised state.[7]

-

-

Bacterial Strains: Clinically relevant strains of Escherichia coli, Klebsiella pneumoniae, Pseudomonas aeruginosa, and Acinetobacter baumannii.[2][6]

-

Inoculum Preparation:

-

Culture the bacterial strain overnight on appropriate agar plates.

-

Suspend colonies in sterile saline or phosphate-buffered saline (PBS) to achieve a desired concentration (e.g., 10^6 - 10^7 colony-forming units (CFU)/mL).

-

-

Infection:

-

Anesthetize the mice.

-

Inject 0.1 mL of the bacterial suspension intramuscularly (i.m.) into the right thigh muscle.

-

-

Treatment:

-

Initiate treatment at a specified time post-infection (e.g., 2 hours).[6]

-

Administer this compound subcutaneously (s.c.) or via another appropriate route. Dosing can be single or multiple; a common regimen is twice during the infection period (e.g., at 2 and 11 hours post-infection).[6]

-

Include a vehicle control group (e.g., saline).

-

-

Endpoint Analysis:

-

Euthanize mice at a predetermined time point (e.g., 20 or 24 hours post-infection).[6]

-

Aseptically remove the entire thigh muscle.

-

Homogenize the tissue in a known volume of sterile saline.

-

Perform serial dilutions of the homogenate and plate on appropriate agar to determine the bacterial load (CFU/gram of tissue).

-

Efficacy is determined by the reduction in bacterial load compared to the vehicle control group.

-

Lung Infection Model

This model evaluates the efficacy of antibiotics in treating pulmonary infections.

Experimental Protocol:

-

Animal Model: Neutropenic mice (as described above).

-

Bacterial Strains: MDR strains of K. pneumoniae are frequently used.[4][6]

-

Inoculum Preparation: Prepare the bacterial suspension as described for the thigh infection model.

-

Infection:

-

Anesthetize the mice.

-

Instill a defined volume of the bacterial suspension (e.g., 50 µL) intranasally or intratracheally to establish a lung infection.

-

-

Treatment:

-

Administer this compound subcutaneously or via the desired route at specified time points post-infection (e.g., 2 and 11 hours).[6]

-

Include a vehicle control group.

-

-

Endpoint Analysis:

-

At a defined time point (e.g., 20 hours post-infection), euthanize the mice.[6]

-

Aseptically remove the lungs.

-

Homogenize the lung tissue and determine the bacterial load (CFU/gram of tissue) as described previously.

-

Peritonitis/Sepsis Model

This model assesses the ability of an antibiotic to improve survival in a systemic infection model.

Experimental Protocol:

-

Animal Model: Immunocompetent or neutropenic mice.

-

Bacterial Strains: Pathogenic strains of K. pneumoniae or other relevant Gram-negative bacteria.[4][6]

-

Inoculum Preparation: Prepare the bacterial suspension. The inoculum may be mixed with a mucin solution to enhance virulence.[4]

-

Infection:

-

Inject a lethal or sublethal dose of the bacterial suspension intraperitoneally (i.p.).

-

-

Treatment:

-

Endpoint Analysis:

Data Presentation

Quantitative data from in vivo efficacy studies should be presented in a clear and structured format to allow for easy comparison.

Table 1: In Vivo Efficacy of this compound in the Neutropenic Mouse Thigh Infection Model

| Bacterial Species | Strain | This compound Dose (mg/kg, s.c.) | Mean Log10 CFU/thigh Reduction (vs. Vehicle) | Reference |

| E. coli | ATCC 25922 | 10 | >2 | [4][6] |

| K. pneumoniae | ATCC 43816 | 10 | >2 | [4][6] |

| P. aeruginosa | ATCC 27853 | 40 | >2 | [4][6] |

| A. baumannii | ATCC 19606 | 10 | >2 | [4][6] |

| MDR P. aeruginosa | Clinical Isolate | 50 | 1.1 | [8] |

Table 2: In Vivo Efficacy of this compound in the Neutropenic Mouse Lung Infection Model

| Bacterial Species | Strain | This compound Dose (mg/kg, s.c.) | Outcome | Reference |

| MDR K. pneumoniae | CDC 0106 | 2 | Bacteriostatic | [4] |

| MDR K. pneumoniae | CDC 0106 | 20 | Bactericidal | [4] |

Table 3: In Vivo Efficacy of this compound in the Mouse Peritonitis Model

| Bacterial Species | Strain | This compound Dose (mg/kg, s.c.) | Survival Rate at 84h | Comparator | Reference |

| K. pneumoniae | ATCC 43816 | 5 (twice on day 0) | 100% | Ciprofloxacin (80 mg/kg) | [4] |

Experimental Workflow and Logical Relationships

Visualizing the experimental workflow and the logical context of this compound development can aid in understanding the research process.

Caption: General experimental workflow for in vivo efficacy studies.

Caption: Logical flow of this compound development and validation.